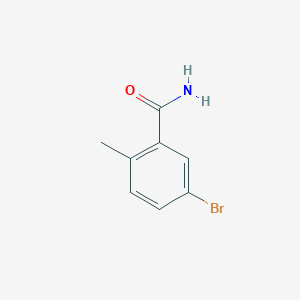

5-Bromo-2-methylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENXGTOPRPDOAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854633-21-9 | |

| Record name | 5-bromo-2-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-methylbenzamide synthesis from 2-methylbenzoic acid

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-methylbenzamide from 2-methylbenzoic Acid

Introduction

This compound is a valuable chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a bromo-substituted aromatic ring coupled with an amide functional group, makes it a versatile building block for creating more complex molecules.[1][2] This guide provides a detailed, two-step synthetic pathway starting from the readily available 2-methylbenzoic acid.

The synthesis is logically divided into two primary transformations:

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of 2-methylbenzoic acid to yield 5-Bromo-2-methylbenzoic acid.

-

Amidation: Conversion of the carboxylic acid group of 5-Bromo-2-methylbenzoic acid into the primary amide, this compound.

This document will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and offer insights into the rationale behind the chosen reagents and conditions, tailored for researchers and professionals in chemical and pharmaceutical development.

Part 1: Synthesis of 5-Bromo-2-methylbenzoic Acid via Electrophilic Bromination

The initial stage of the synthesis involves the regioselective bromination of 2-methylbenzoic acid. The success of this step hinges on controlling the position of the incoming electrophile (Br+) on the aromatic ring.

Mechanistic Rationale and Regioselectivity

The orientation of electrophilic substitution on a substituted benzene ring is dictated by the electronic properties of the substituents already present. In the case of 2-methylbenzoic acid, we have two directing groups:

-

-CH₃ (Methyl group): An electron-donating group that activates the ring towards electrophilic attack and is an ortho, para-director.

-

-COOH (Carboxylic acid group): An electron-withdrawing group that deactivates the ring and is a meta-director.

The position of bromination is a result of the combined influence of these two groups. The methyl group strongly activates the positions ortho (C3) and para (C5) to it. The carboxylic acid group directs incoming electrophiles to the positions meta (C3 and C5) to it. Both groups, therefore, favor substitution at the C3 and C5 positions. However, the C5 position is sterically less hindered than the C3 position, which is flanked by the methyl and carboxyl groups. Consequently, the bromine atom is predominantly directed to the C5 position, which is para to the activating methyl group and meta to the deactivating carboxylic acid group, yielding 5-Bromo-2-methylbenzoic acid as the major product.[3]

A common and effective method for this transformation is the use of elemental bromine in the presence of a strong acid like concentrated sulfuric acid, which polarizes the Br-Br bond, enhancing its electrophilicity.[4][5][6]

Caption: Workflow for the bromination of 2-methylbenzoic acid.

Experimental Protocol: Bromination

This protocol is adapted from established literature procedures.[4][6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Methylbenzoic Acid | 136.15 | 10.00 g | 73.45 | 1.0 |

| Concentrated Sulfuric Acid | 98.08 | 15 mL | - | - |

| Bromine | 159.81 | 5.65 mL (17.6 g) | 110.14 | 1.5 |

| Ice Water | 18.02 | ~80 mL | - | - |

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a dropping funnel, add 2-methylbenzoic acid (10.00 g, 73.45 mmol).

-

Carefully add concentrated sulfuric acid (15 mL) to the reaction vessel while stirring at room temperature.

-

Slowly add bromine (17.6 g, 1.5 equivalents) dropwise over a period of 10 minutes. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.

-

Stir the reaction mixture vigorously at 25°C for 20 hours.

-

After the reaction is complete, carefully pour the reaction mixture into ice water (60 mL).

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the filtered solid with cold water (20 mL) to remove any residual acid.

-

Dry the product in an oven at 60°C overnight to yield the crude 5-Bromo-2-methylbenzoic acid.

-

Purification (Optional but Recommended): The crude product can be recrystallized from ethanol to improve purity and separate it from the minor 3-bromo isomer.[6]

Part 2: Amidation of 5-Bromo-2-methylbenzoic Acid

The final step is the conversion of the carboxylic acid intermediate into the primary amide. A direct reaction between a carboxylic acid and ammonia is generally inefficient as it leads to the formation of a highly unreactive ammonium carboxylate salt.[7][8]

Mechanistic Rationale: Acyl Chloride Formation

To facilitate the amidation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. A standard and highly effective method is to transform the carboxylic acid into an acyl chloride using a reagent such as thionyl chloride (SOCl₂).[9][10]

The mechanism involves the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide and a chloride ion, resulting in a highly electrophilic acyl chloride. This activated intermediate readily reacts with a nucleophile like ammonia.

Caption: Overall two-step synthesis of this compound.

Experimental Protocol: Amidation

This protocol is based on a general procedure for converting a carboxylic acid to a primary amide via an acyl chloride intermediate.[10]

Materials:

| Reagent | Molar Mass ( g/mol ) | Assumed Quantity |

| 5-Bromo-2-methylbenzoic Acid | 215.04 | 9.0 g (0.042 mol) |

| Thionyl Chloride (SOCl₂) | 118.97 | 5 mL (0.069 mol) |

| Benzene (or Toluene) | 78.11 | 130 mL |

| Concentrated Ammonium Hydroxide | 35.05 | 150 mL |

Procedure:

Step 2a: Formation of 5-Bromo-2-methylbenzoyl chloride

-

Place 5-Bromo-2-methylbenzoic acid (9.0 g, 0.042 mol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add benzene (90 mL) and thionyl chloride (5 mL, 0.069 mol). Caution: Thionyl chloride is corrosive and reacts violently with water. Benzene is a known carcinogen. Perform this step in a fume hood.

-

Heat the mixture to reflux and maintain for 4 hours. The reaction will evolve HCl and SO₂ gas, which should be vented safely.

-

After cooling, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude acyl chloride intermediate.

Step 2b: Formation of this compound

-

Dissolve the crude acyl chloride residue in dry benzene (40 mL).

-

In a separate flask, cool concentrated ammonium hydroxide solution (150 mL) in an ice bath.

-

Slowly and carefully pour the acyl chloride solution into the cold, stirred ammonium hydroxide solution. A violent reaction may occur.

-

Continue stirring the mixture vigorously at room temperature for 1 hour. A solid precipitate of the amide will form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with water (3 x 25 mL) and then with a small amount of cold benzene (2 x 20 mL) to remove impurities.

-

Air dry the solid to obtain the final product, this compound.

Conclusion

The synthesis of this compound from 2-methylbenzoic acid is a robust and efficient two-stage process. The initial electrophilic bromination proceeds with high regioselectivity due to the directing effects of the methyl and carboxyl substituents. The subsequent amidation, facilitated by an acyl chloride intermediate, effectively converts the carboxylic acid to the desired primary amide. The protocols detailed herein are based on well-established chemical principles and provide a reliable pathway for the laboratory-scale production of this important chemical intermediate. Adherence to safety protocols is paramount when handling hazardous reagents such as bromine, thionyl chloride, and concentrated acids.

References

-

Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

- Lee, J. I., & Park, J. (1995). A Facile One-Pot Transformation of Carboxylic Acids to Amides.

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

- Google Patents. (n.d.). US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.

-

Molbase. (n.d.). Understanding 5-Bromo-2-methylbenzoic Acid: A Key Intermediate for Chemical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN111422896A - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

-

Pearson. (2024, August 10). What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (2021). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Retrieved from [Link]

- Google Patents. (2021, September 2). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. What is the major product(s) of each of the following reactions?a... | Study Prep in Pearson+ [pearson.com]

- 4. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 6. 5-Bromo-2-methylbenzoic acid | 79669-49-1 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.dk [fishersci.dk]

- 10. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Characterization of 5-Bromo-2-methylbenzamide: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the characterization of 5-Bromo-2-methylbenzamide. In the absence of publicly available experimental spectra, this document leverages fundamental spectroscopic principles and comparative data from analogous structures to offer a robust predictive interpretation for researchers, scientists, and professionals in drug development.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic amide. The unique arrangement of a bromo, a methyl, and a carboxamide group on the benzene ring imparts specific electronic and steric properties that are of interest in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of any research and development endeavor, and a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous confirmation of the molecular structure. This guide will detail the expected spectroscopic signatures of this molecule and the rationale behind these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each unique proton and carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol Considerations:

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window. However, the amide protons (-NH₂) can sometimes exchange with residual protons in the solvent or broaden, making them difficult to observe. In such cases, a hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆) can be employed to sharpen the NH signals. For the purpose of this guide, we will predict the spectrum in CDCl₃, a common starting point.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.55 | d, J ≈ 2.0 Hz | 1H | H-6 | This proton is ortho to the bromine atom, which will have a deshielding effect. The small coupling constant is due to meta-coupling with H-4. |

| ~ 7.35 | dd, J ≈ 8.5, 2.0 Hz | 1H | H-4 | This proton is ortho to the amide group and meta to the bromine atom. It will be split by both H-3 (ortho-coupling) and H-6 (meta-coupling). |

| ~ 7.15 | d, J ≈ 8.5 Hz | 1H | H-3 | This proton is ortho to the methyl group and will be split by H-4. The electron-donating nature of the methyl group will cause a slight upfield shift compared to the other aromatic protons. |

| ~ 6.0 - 5.5 | br s | 2H | -CONH₂ | The chemical shift of amide protons can be highly variable and dependent on concentration and solvent. They often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. |

| ~ 2.40 | s | 3H | -CH₃ | The methyl protons are attached to the aromatic ring and will appear as a singlet in a region typical for aryl methyl groups. |

Diagram of Predicted ¹H NMR Acquisition Workflow

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Experimental Protocol Considerations:

¹³C NMR is typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each unique carbon atom gives one signal. The chemical shift range is much wider than in ¹H NMR, providing excellent resolution.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 | C=O | The carbonyl carbon of an amide typically appears in this downfield region. |

| ~ 139 | C-2 | The carbon atom bearing the methyl group. |

| ~ 135 | C-1 | The carbon atom attached to the amide group. |

| ~ 133 | C-4 | Aromatic CH carbon. |

| ~ 130 | C-6 | Aromatic CH carbon. |

| ~ 128 | C-3 | Aromatic CH carbon. |

| ~ 119 | C-5 | The carbon atom bonded to bromine is expected to be shifted upfield due to the "heavy atom effect". |

| ~ 20 | -CH₃ | The methyl carbon signal will be in the typical aliphatic region. |

Infrared (IR) Spectroscopy: Probing Functional Groups

Experimental Protocol Considerations:

IR spectroscopy can be performed on solid samples using techniques like potassium bromide (KBr) pellets or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity and minimal sample preparation. The resulting spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3350 - 3180 | N-H stretch | Medium-Strong | Amide (-CONH₂) |

| 3080 - 3030 | C-H stretch | Medium | Aromatic C-H |

| 2960 - 2850 | C-H stretch | Medium | Methyl (-CH₃) |

| ~ 1660 | C=O stretch (Amide I band) | Strong | Amide Carbonyl |

| ~ 1600 | N-H bend (Amide II band) | Medium | Amide (-NH₂) |

| 1500 - 1400 | C=C stretch | Medium | Aromatic Ring |

| ~ 820 | C-H bend | Strong | Out-of-plane bending for a 1,2,4-trisubstituted benzene ring |

| ~ 600 | C-Br stretch | Medium | Carbon-Bromine bond |

Diagram of IR Spectroscopy Workflow

Caption: Workflow for Mass Spectrometry using ESI.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the characterization of this compound. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a crucial confirmation. While based on established principles and data from analogous compounds, this guide offers a scientifically sound and detailed interpretation that will be invaluable for any researcher working with this molecule.

References

- Note: As no direct experimental data was found for this compound, the references below provide foundational knowledge on the spectroscopic techniques and data for related compounds th

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

An In-depth Technical Guide to 5-Bromo-2-methylbenzamide: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-2-methylbenzamide (CAS No. 854633-21-9), a key chemical intermediate in pharmaceutical synthesis.[1][2] Drawing from established chemical principles and field-proven insights, this document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its physical and chemical properties, detailed synthesis and purification protocols, analytical characterization, and critical applications, with a focus on the causal reasoning behind the methodological choices.

Core Compound Identification and Properties

This compound is a substituted aromatic amide that serves as a versatile building block in the construction of more complex molecular architectures. Its structure, featuring a bromine atom, a methyl group, and a primary amide functional group, offers multiple reaction sites for synthetic elaboration.

Chemical Identity

| Identifier | Value | Source(s) |

| CAS Number | 854633-21-9 | [1][2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₈H₈BrNO | [2] |

| Molecular Weight | 214.06 g/mol | [2] |

| SMILES | CC1=C(C=C(C=C1)Br)C(=O)N | [2] |

| InChI Key | IENXGTOPRPDOAE-UHFFFAOYSA-N | [2] |

Physical and Chemical Properties

Obtaining precise, experimentally verified physical property data for specialized intermediates can be challenging. The following table summarizes computed properties and data inferred from closely related compounds and supplier information.

| Property | Value | Notes and Rationale |

| Appearance | White to off-white solid | Inferred from typical appearance of similar aromatic amides and supplier data for related compounds. |

| Melting Point | Data not publicly available | Multiple supplier databases do not list an experimental melting point. Purity and crystalline form will significantly influence this value. |

| Boiling Point | Data not publicly available | As a solid with a relatively high molecular weight, it would be expected to have a high boiling point, likely decomposing before boiling at atmospheric pressure. |

| Solubility | Soluble in organic solvents like alcohols, ethers, and benzene.[3] Sparingly soluble in water. | The amide group can participate in hydrogen bonding, granting some solubility in polar organic solvents. The hydrophobic benzene ring and bromine atom limit aqueous solubility.[3] |

| Storage | Sealed in a dry, room temperature environment. | Recommended to prevent hydrolysis of the amide and maintain chemical integrity.[1] |

Strategic Synthesis and Purification

The synthesis of this compound is most logically achieved via a two-stage process starting from 2-methylbenzoic acid. This approach ensures high regioselectivity in the bromination step and provides a reliable pathway to the final amide product.

Stage 1: Synthesis of 5-Bromo-2-methylbenzoic Acid (Precursor)

The foundational step is the electrophilic aromatic substitution (bromination) of 2-methylbenzoic acid. The directing effects of the substituents are key to the outcome. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The para-position to the activating methyl group (C5) is the most sterically accessible and electronically favorable site for bromination, leading to the desired 5-bromo isomer as the major product.

Experimental Protocol: Bromination of 2-Methylbenzoic Acid [4]

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, add 2-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid at room temperature to form a solution.

-

Bromination: Add bromine (1.5 eq) dropwise to the solution over a period of 10-20 minutes. The use of excess bromine ensures the reaction proceeds to completion.

-

Reaction: Stir the mixture at room temperature (approx. 25°C) for 20-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture into ice water. This quenches the reaction and precipitates the crude product.

-

Filtration: Collect the precipitated solid by vacuum filtration, washing with cold water to remove residual acid.

-

Drying: Dry the solid in a vacuum oven at 60°C overnight to yield the crude 5-Bromo-2-methylbenzoic acid. The crude product will contain a mixture of isomers.

Stage 2: Amidation of 5-Bromo-2-methylbenzoic Acid

The conversion of the carboxylic acid to a primary amide is a fundamental transformation. The most reliable and field-proven method involves converting the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an ammonia source.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard and widely accepted chemical transformations.[5][6]

-

Acyl Chloride Formation:

-

To a solution of 5-Bromo-2-methylbenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise at room temperature. The DMF catalyzes the reaction, and the excess thionyl chloride can be easily removed as it is volatile.

-

Heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude 5-bromo-2-methylbenzoyl chloride.[7] This intermediate is often used directly in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude 5-bromo-2-methylbenzoyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF, or ethyl acetate).

-

Cool the solution to 0°C in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (~2.0 eq) dropwise while stirring vigorously. The use of excess ammonia source ensures complete reaction and neutralizes the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Otherwise, proceed to liquid-liquid extraction.

-

Extract the aqueous layer with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification Strategy

Purification is critical for ensuring the material is suitable for subsequent synthetic steps. Recrystallization is often the most effective method for purifying solid organic compounds, assuming a suitable solvent can be identified.

Experimental Protocol: Recrystallization [8][9]

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for amides include ethanol, ethyl acetate/hexanes, or acetone/water.[8] Test small batches to find the optimal solvent or solvent pair.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent system.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield of the precipitate.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

-

Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed. A self-validating system requires that data from multiple, orthogonal techniques are consistent with the target structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. Below are the predicted chemical shifts for this compound based on established principles and data from analogous structures.[10][11]

-

¹H NMR (predicted):

-

~7.5-7.8 ppm (m, 2H): Aromatic protons ortho and para to the amide group.

-

~7.2-7.4 ppm (d, 1H): Aromatic proton ortho to the bromine atom.

-

~6.0-7.0 ppm (br s, 2H): Two protons of the primary amide (-CONH₂). The broadness and chemical shift are highly dependent on the solvent and concentration.

-

~2.4 ppm (s, 3H): Three protons of the methyl group (-CH₃).

-

-

¹³C NMR (predicted):

-

~170 ppm: Carbonyl carbon of the amide.

-

~130-140 ppm: Aromatic carbons, including the carbon attached to the amide and the carbon attached to the methyl group.

-

~115-130 ppm: Aromatic carbons, including the carbon attached to the bromine and the CH carbons.

-

~20 ppm: Methyl carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

~3350 and ~3170 cm⁻¹: Two distinct N-H stretching bands, characteristic of a primary amide.

-

~1660 cm⁻¹: A strong C=O (Amide I band) stretching vibration.

-

~1620 cm⁻¹: N-H bending vibration (Amide II band).

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity at m/z 213 and 215.

Applications and Safety

Role in Pharmaceutical Synthesis

This compound is primarily utilized as a pharmaceutical intermediate. Its precursor, 5-bromo-2-methylbenzoic acid, is a documented starting material for the synthesis of Canagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. The benzamide itself serves as a critical synthon, allowing for the introduction of the brominated toluic acid moiety into a larger molecule, which can then be further functionalized, often via cross-coupling reactions at the bromine site. Benzamide derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

-

Hazard Identification: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Handling:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Waste should be treated as hazardous chemical waste.

References

- 1. 854633-21-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C8H8BrNO | CID 20616770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-Bromo-2-methylbenzoyl chloride | C8H6BrClO | CID 22328611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-methylbenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 5-Bromo-2-methylbenzamide is a compound of interest in medicinal chemistry, and understanding its behavior in various solvents is fundamental for formulation development, purification, and analytical characterization. This technical guide provides a comprehensive framework for evaluating the solubility of this compound. While extensive quantitative data for this specific compound is not widely published, this guide focuses on the underlying principles and provides a robust experimental protocol for its determination. We delve into the physicochemical properties of the molecule, the theoretical principles governing solubility, and a detailed methodology for accurate measurement using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Introduction: The Critical Role of Solubility

In drug discovery and development, solubility is a paramount physicochemical property.[1][2] Poor solubility can lead to low absorption, inadequate bioavailability, and erratic dose-response relationships, ultimately causing promising drug candidates to fail.[1][3] this compound, as a substituted benzamide, belongs to a class of compounds with broad pharmacological relevance. A thorough understanding of its solubility profile in different organic solvents is essential for:

-

Formulation: Designing appropriate delivery systems (e.g., solutions, suspensions).

-

Purification: Selecting suitable solvents for crystallization and chromatography.

-

Process Chemistry: Optimizing reaction conditions and product isolation.

-

Analytical Science: Preparing stock solutions and standards for assays.

This guide serves as a senior-level resource, combining theoretical grounding with a practical, field-proven experimental approach to empower researchers to generate reliable solubility data.

Physicochemical Properties of this compound

Understanding the molecule's intrinsic properties is key to predicting and interpreting its solubility behavior. The fundamental principle of "like dissolves like" dictates that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4][5]

| Property | Value / Structure | Source | Implication for Solubility |

| Molecular Formula | C₈H₈BrNO | [6] | - |

| Molecular Weight | 214.06 g/mol | [6] | Higher molecular weight can sometimes correlate with lower solubility. |

| Structure | [6] | The molecule possesses both polar and non-polar characteristics. | |

| Key Functional Groups | - Amide (-CONH₂): Polar; capable of acting as both a hydrogen bond donor and acceptor. - Aromatic Ring: Largely non-polar. - Methyl Group (-CH₃): Non-polar, contributes to lipophilicity. - Bromine (-Br): Electronegative, adds to the molecular weight and volume. | - | The amide group will drive solubility in polar, protic solvents, while the substituted benzene ring will favor solubility in non-polar or moderately polar aprotic solvents. |

| Predicted Lipophilicity (XLogP3) | 1.9 | [6] | A positive logP value indicates a preference for a non-polar environment (octanol) over a polar one (water), suggesting moderate lipophilicity. |

The structure of this compound presents a classic case of competing solubility drivers. The polar amide group can form strong hydrogen bonds with protic solvents like alcohols, while the lipophilic, brominated aromatic ring will interact favorably with non-polar solvents like toluene or moderately polar aprotic solvents like dichloromethane via van der Waals forces.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. A compound dissolves when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

A logical framework for predicting solubility is visualized below.

Caption: Factors influencing the solubility of this compound.

Based on this framework, we can make the following predictions:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF, which can effectively interact with the amide group.

-

Moderate Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: Expected in non-polar aliphatic solvents like hexane and cyclohexane, which cannot effectively solvate the polar amide group.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the internationally recognized gold-standard for determining thermodynamic solubility.[1][2][7] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to ensure equilibrium is reached.

Materials and Reagents

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Autosampler vials for HPLC analysis

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

The entire process, from preparation to final analysis, is outlined below.

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a glass vial. The key is to ensure solid material remains after equilibration, confirming saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 850 rpm).[3] Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary to ensure true thermodynamic equilibrium is reached.[7]

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed to allow undissolved solids to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all particulate matter.

-

Dilution: Perform an accurate, gravimetric, or volumetric dilution of the filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method.

Analytical Method: HPLC Quantification

A reversed-phase HPLC (RP-HPLC) method is suitable for quantifying benzamide derivatives.[8][9]

-

Column: C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer like phosphate buffer, pH adjusted) is a common choice.[9]

-

Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by a UV scan, likely around 254 nm or 288 nm).[9]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (r²) of >0.999 for accuracy.[8]

Data Calculation and Reporting

-

Determine the concentration of the diluted sample from the HPLC calibration curve.

-

Back-calculate the concentration in the original, undiluted filtrate using the dilution factor.

-

The resulting concentration is the solubility of this compound in that solvent at the specified temperature.

-

Report the results clearly in a table, specifying units (e.g., mg/mL or mol/L), the temperature, and the method used.

Conclusion

While a definitive, pre-existing database for the solubility of this compound across a wide range of organic solvents is not publicly available, this guide provides the essential scientific framework and a robust, validated protocol for its determination. By understanding the interplay between the compound's physicochemical properties and solvent characteristics, researchers can make informed predictions. More importantly, by implementing the detailed shake-flask methodology, drug development professionals can generate the high-quality, reliable solubility data that is indispensable for advancing chemical and pharmaceutical research.

References

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . University of Massachusetts. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Academia.edu. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . Regulations.gov. Available at: [Link]

-

Solubility Testing – Shake Flask Method . BioAssay Systems. Available at: [Link]

-

This compound . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Solubility of organic compounds (video) . Khan Academy. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . University of Colorado Boulder. Available at: [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . Pharmaceutical Sciences. Available at: [Link]

-

Application of hplc method for investigation of stability of new benzimidazole derivatives . ResearchGate. Available at: [Link]

-

HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs . PubMed, National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. This compound | C8H8BrNO | CID 20616770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 5-Bromo-2-methylbenzamide in Modern Medicinal Chemistry: An In-Depth Technical Guide

This guide provides an in-depth technical exploration of 5-Bromo-2-methylbenzamide, a versatile and strategically important precursor in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, key reactions, and high-value applications of this compound, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations that drive its use in the synthesis of complex, biologically active molecules.

Introduction: The Value Proposition of a Multifunctional Building Block

This compound (C₈H₈BrNO) is a substituted aromatic amide that has emerged as a crucial building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its utility is derived from the specific arrangement of its functional groups: a primary amide, a bromine atom, and a methyl group on a benzene ring. This unique combination offers medicinal chemists a powerful tool for molecular construction.

The primary amide can act as a key pharmacophoric element, engaging in hydrogen bonding with biological targets, or it can be a synthetic handle for further chemical transformations.[3][4] The bromine atom is a particularly valuable feature, serving as a reactive site for a range of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6] These reactions are cornerstones of modern drug discovery, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds, respectively.[5][6] The methyl group, while seemingly simple, can influence the molecule's conformation and metabolic stability, and its position ortho to the amide can introduce steric effects that direct the course of certain reactions.

This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in the construction of complex molecular architectures, including those found in modern therapeutics.

Synthesis of this compound: A Reliable and Scalable Protocol

The most common and efficient route to this compound begins with the selective bromination of 2-methylbenzoic acid. This is followed by the conversion of the resulting carboxylic acid to the primary amide.

Step 1: Electrophilic Bromination of 2-Methylbenzoic Acid

The synthesis commences with the regioselective bromination of 2-methylbenzoic acid. The directing effects of the methyl (ortho, para-directing) and carboxylic acid (meta-directing) groups favor the introduction of the bromine atom at the 5-position.[7]

Reaction Scheme:

Caption: Synthesis of 5-Bromo-2-methylbenzoic Acid.

Experimental Protocol:

-

In a well-ventilated fume hood, add 2-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid in a flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add bromine (1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.[7]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture over crushed ice.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum to yield 5-bromo-2-methylbenzoic acid.[7]

Step 2: Amidation of 5-Bromo-2-methylbenzoic Acid

The conversion of the carboxylic acid to the primary amide can be achieved through several methods. A common and effective approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Suspend 5-bromo-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

-

Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) and a catalytic amount of DMF.

-

Heat the mixture to reflux and monitor the reaction until the evolution of gas ceases and the starting material is consumed.

-

Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.

-

Carefully add the crude acyl chloride to a cooled, concentrated solution of aqueous ammonia or a solution of ammonia in a suitable organic solvent.

-

Stir the mixture vigorously.

-

Collect the precipitated solid by filtration, wash with water, and dry to afford this compound.

Key Synthetic Transformations: Unleashing the Potential of the Bromo-Substituent

The bromine atom on the aromatic ring of this compound is the gateway to a vast chemical space. Its participation in palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of substituents, a critical step in the development of new drug candidates.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide.[8] In the context of this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position.

Mechanistic Overview:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Generalized Experimental Protocol:

-

To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).[5]

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., dioxane/water, toluene, DMF).[5]

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[6] This reaction is of immense importance in medicinal chemistry as the resulting arylamine moiety is a common feature in many drug molecules.

Mechanistic Overview:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle:

-

Oxidative Addition: A Pd(0) complex reacts with this compound to form a Pd(II) species.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[6]

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Generalized Experimental Protocol:

-

Charge a reaction vessel with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂ with a suitable phosphine ligand like XPhos or SPhos, 1-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq).[9]

-

Evacuate and backfill the vessel with an inert gas.

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane).[9]

-

Heat the reaction mixture (typically 80-110 °C) and monitor its progress.

-

After completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product via column chromatography or other suitable methods.

Case Studies: From Precursor to Prominent Pharmaceuticals

The true value of this compound is best illustrated through its application in the synthesis of high-profile drugs. Its precursor, 5-bromo-2-methylbenzoic acid, is a documented starting material in the synthesis of several important therapeutics. The conversion to the benzamide is a straightforward chemical step, positioning this compound as a key intermediate in these synthetic routes.

Synthesis of PARP Inhibitors: The Case of Talazoparib

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown remarkable efficacy, particularly in patients with BRCA mutations.[10] Talazoparib (Talzenna®) is a potent PARP inhibitor, and its synthesis can be envisioned starting from 5-bromo-2-methylbenzoic acid.

The benzamide derivative, this compound, serves as a crucial scaffold onto which the complex heterocyclic core of Talazoparib can be constructed through a series of reactions, including cross-coupling and cyclization steps. The amide functionality is a key pharmacophoric feature of many PARP inhibitors, contributing to their binding affinity.[10]

Antidiabetic Agents: A Pathway to Canagliflozin

Canagliflozin (Invokana®) is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. A key intermediate in the synthesis of Canagliflozin is derived from 5-bromo-2-methylbenzoic acid.[11] The synthetic strategy involves coupling this precursor with a thiophene moiety, often via a Suzuki-Miyaura reaction, followed by further functionalization to introduce the glucose unit. The benzamide analogue would be a viable intermediate in a convergent synthetic approach.

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

This compound is more than just a chemical intermediate; it is a strategic tool that offers medicinal chemists a reliable and versatile platform for the synthesis of complex and biologically active molecules. Its well-defined reactivity, particularly in powerful cross-coupling reactions, combined with the synthetic accessibility of the amide functionality, makes it an invaluable precursor in modern drug discovery. The successful application of its closely related benzoic acid in the synthesis of blockbuster drugs like Talazoparib and Canagliflozin underscores the importance of this structural motif. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will remain a cornerstone of innovation in medicinal chemistry.

References

- 1. This compound | C8H8BrNO | CID 20616770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H8BrNO) [pubchemlite.lcsb.uni.lu]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

The Pharmacological Potential of 5-Bromo-2-methylbenzamide Derivatives: A Technical Guide for Drug Discovery

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatility in engaging a wide array of biological targets. The strategic incorporation of halogen and methyl groups can significantly modulate the physicochemical properties and pharmacological activities of these molecules. This technical guide delves into the prospective biological activities of 5-Bromo-2-methylbenzamide derivatives. While direct literature on this specific scaffold is emerging, this document synthesizes data from structurally related benzamides—including 5-bromo-2-hydroxy-benzamides and various methylbenzamide derivatives—to forecast and guide future research into their potential as anticancer, antimicrobial, and neuroprotective agents. We will explore the synthetic rationale, plausible mechanisms of action, and detailed experimental protocols to empower researchers in the exploration of this promising chemical space.

Introduction: The Rationale for Investigating this compound Derivatives

The pursuit of novel therapeutic agents is a paramount objective in pharmaceutical research. The benzamide functional group is a privileged motif, present in a multitude of approved drugs, owing to its ability to form key hydrogen bonds with biological targets. The substitution pattern on the aromatic ring is a critical determinant of a compound's biological activity.

The focus of this guide, the this compound scaffold, presents a compelling case for investigation. The bromine atom at the 5-position, a lipophilic and electron-withdrawing group, can enhance membrane permeability and introduce specific halogen bonding interactions with target proteins. The methyl group at the 2-position can influence the conformation of the benzamide, potentially locking it into a bioactive orientation and providing a site for metabolic modification or further derivatization.

This guide will extrapolate from the established biological activities of closely related analogs to build a predictive framework for the therapeutic potential of this compound derivatives.

Potential Anticancer Activity

The fight against cancer necessitates a continuous pipeline of novel chemotherapeutics. Derivatives of benzamide have shown considerable promise in this arena, often by targeting key enzymes involved in cell proliferation and survival.

Mechanistic Insights: Targeting Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Research into 4-methylbenzamide derivatives has revealed their potential as potent protein kinase inhibitors.[1] For instance, certain derivatives have demonstrated significant inhibitory activity against cancer cell lines like K562 and HL-60, with IC50 values in the low micromolar range.[1] It is plausible that this compound derivatives could also be designed to target the ATP-binding site of various kinases, with the bromo-substituent potentially enhancing binding affinity.

The proposed mechanism involves the benzamide core acting as a scaffold to present the key pharmacophoric elements to the kinase active site. The amide N-H and carbonyl oxygen can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Diagram: Proposed Kinase Inhibition by a this compound Derivative

Caption: A simplified workflow for determining the MIC of a test compound.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare a bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

-

Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Add the bacterial inoculum to each well.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data from Related Compounds

| Compound Class | Microorganism | MIC (µg/mL) |

| N-Benzamide Derivatives [2] | B. subtilis | 6.25 |

| E. coli | 3.12 | |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives [3][4] | S. aureus | 2.5 |

| S. pyogenes | 2.5 | |

| B. cereus | 2.5 |

Potential Neuroprotective Activity

Neurodegenerative diseases and ischemic events like stroke represent a significant unmet medical need. There is evidence to suggest that certain benzamide and related structures may offer neuroprotective effects.

Mechanistic Insights: Modulation of Ion Channels and Anti-apoptotic Pathways

Derivatives of 2-methylbenzamide have been identified as modulators of voltage-gated sodium channels (Nav1.1), which are crucial for neuronal excitability. [5]Modulation of these channels could have therapeutic implications in neurological disorders characterized by aberrant neuronal firing.

Furthermore, a structurally related compound, Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate, has demonstrated neuroprotective effects in a rodent model of global cerebral ischemia. [6][7][8][9]Its mechanism of action is linked to the inhibition of apoptosis and the activation of cell survival signaling pathways. [8]It reduced the expression of pro-apoptotic proteins like Cyt-c and caspase-3, and increased the expression of pro-survival proteins like p-Akt and PI3K. [8]It is conceivable that this compound derivatives could exhibit similar anti-apoptotic and pro-survival activities in neuronal cells.

Diagram: Proposed Neuroprotective Signaling Pathway

Caption: A potential anti-apoptotic signaling pathway modulated by this compound derivatives.

Experimental Protocol: In Vivo Model of Global Cerebral Ischemia

A rodent model of global cerebral ischemia can be used to evaluate the in vivo neuroprotective effects of test compounds.

Procedure:

-

Induce global cerebral ischemia in rats using a validated method (e.g., the four-vessel occlusion model).

-

Administer the this compound derivatives at various doses before or after the ischemic insult.

-

Assess neurological function using standardized behavioral tests (e.g., beam-walking test).

-

At the end of the experiment, sacrifice the animals and collect brain tissue.

-

Analyze brain sections for neuronal damage (e.g., using Nissl staining) and markers of apoptosis (e.g., TUNEL staining, caspase-3 immunohistochemistry).

Synthesis of this compound Derivatives

The synthesis of derivatives from the this compound core can be achieved through standard organic chemistry reactions. The amide nitrogen provides a key handle for derivatization.

General Synthetic Scheme

A common approach involves the acylation of various primary or secondary amines with 5-bromo-2-methylbenzoyl chloride. The benzoyl chloride can be prepared from the commercially available 5-bromo-2-methylbenzoic acid by treatment with a chlorinating agent like thionyl chloride.

Diagram: Synthetic Pathway to this compound Derivatives

Caption: A general synthetic route for the preparation of N-substituted this compound derivatives.

Conclusion and Future Directions

While the direct exploration of this compound derivatives is in its nascent stages, the wealth of data from structurally similar compounds provides a strong rationale for their investigation as potential therapeutic agents. The evidence points towards promising avenues in anticancer, antimicrobial, and neuroprotective research.

Future work should focus on the synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships. Mechanistic studies will be crucial to identify the specific molecular targets and pathways modulated by these compounds. The insights provided in this guide offer a foundational framework for researchers to unlock the full therapeutic potential of this intriguing chemical scaffold.

References

- Desai, N. C., Bhatt, N., Somani, H., & Trivedi, A. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124.

- Ienașcu, I. M. C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 17(7), 869.

- Shaik, M., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.

- Wang, X., et al. (2010). Design, synthesis, and evaluation of 3-n-butyl-5-bromo-1(3H)-isobenzofuranone derivatives as anti-platelet and antithrombotic agents. Bioorganic & medicinal chemistry letters, 20(13), 3804-3808.

- Gao, Y., et al. (2017). Protective Effects of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate in a Rodent Model of Global Cerebral Ischemia. Frontiers in Pharmacology, 8, 664.

- Ma, Y., et al. (2012). Anti-platelet and anti-thrombotic activities of 3-butyl-6-bromo-1(3H)-isobenzofuranone.

- Al-Ostath, A. I., et al. (2023). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 28(14), 5418.

- Ienașcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618.

- BenchChem. (2025). Comparative Analysis of 5-Bromo-2-Hydroxy-Benzamide Derivatives: A Guide for Researchers. BenchChem Technical Support.

- BenchChem. (2025). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. BenchChem Technical Support.

- BenchChem. (2025). Anti-inflammatory activity of synthesized compounds 5d and 5m-p. BenchChem Technical Support.

- Zakharyan, A. V., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7153.

- Gao, Y., et al. (2017). Protective Effects of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate in a Rodent Model of Global Cerebral Ischemia. PubMed Central.

- Liu, X., et al. (2010). Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs. Cancer letters, 289(2), 227-235.

- Gao, Y., et al. (2017). Protective Effects of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate in a Rodent Model of Global Cerebral Ischemia.

- Ienașcu, I. M. C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PubMed.

- BenchChem. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. BenchChem Technical Support.

- BLD Pharm. (n.d.). 854633-21-9|this compound. BLD Pharm.

- Biosynth. (n.d.). This compound | 854633-21-9 | EJB63321. Biosynth.

- Ienașcu, I. M. C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC - NIH.

- Le Gac, S., et al. (2015). Identification and electrophysiological evaluation of 2-methylbenzamide derivatives as Nav1.1 modulators. Bioorganic & medicinal chemistry letters, 25(20), 4443-4447.

- Cortez-Maya, S., et al. (2012). Anticancer Activity and Anti-inflammatory Studies of 5-Aryl-1,4-benzodiazepine Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 12(6), 611-618.

- Maso, A., et al. (2025).

- Bentham Science. (n.d.). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Bentham Science.

- BenchChem. (2025). Application Notes and Protocols: Use of Benzamide Derivatives in Medicinal Chemistry. BenchChem Technical Support.

Sources

- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. benchchem.com [benchchem.com]

- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and electrophysiological evaluation of 2-methylbenzamide derivatives as Nav1.1 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective Effects of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate in a Rodent Model of Global Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Protective Effects of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate in a Rodent Model of Global Cerebral Ischemia [frontiersin.org]

- 8. Protective Effects of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate in a Rodent Model of Global Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Multi-Modal Approach to the Structural Characterization of Novel 5-Bromo-2-methylbenzamide Analogs

Preamble: The Imperative of Unambiguous Structural Elucidation

In the landscape of modern drug discovery and materials science, the 5-Bromo-2-methylbenzamide scaffold represents a valuable starting point for the synthesis of novel chemical entities with potential therapeutic applications, including as inhibitors for enzymes like histone deacetylases.[1] The journey from a synthetic concept to a viable preclinical candidate is predicated on an absolute and unequivocal understanding of its three-dimensional atomic structure. This is not merely an academic exercise; structural integrity is the bedrock of function, influencing everything from molecular interactions with a biological target to the solid-state properties that govern a drug's formulation and stability.

This technical guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic and dynamic strategy for the structural characterization of novel this compound analogs. We will proceed from the foundational synthesis to the synergistic application of three core analytical pillars: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Our focus will be on the causality behind experimental choices and the cross-validation of data, ensuring a self-consistent and trustworthy structural assignment.

Chapter 1: Synthesis and Purification - The Genesis of the Analyte

The characterization process begins with a pure substance. Analogs of this compound can be synthesized through various established methods of amide bond formation.[2] A common and effective pathway involves the initial synthesis of 5-Bromo-2-methylbenzoic acid, followed by its conversion to an acid chloride and subsequent amidation with a desired amine.[2][3]

The purity of the final compound is paramount. Impurities can confound spectral interpretation and prevent the growth of high-quality crystals. Therefore, rigorous purification, typically via recrystallization or column chromatography, is a critical and non-negotiable prerequisite to any structural analysis.

Sources

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-methylbenzamide

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 5-Bromo-2-methylbenzamide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of chemical stability, potential degradation pathways, and the methodologies for establishing robust storage protocols.

Introduction to this compound

This compound (CAS No. 854633-21-9) is a substituted benzamide derivative with the molecular formula C₈H₈BrNO.[1][2] Its chemical structure, featuring a bromine atom and a methyl group on the benzene ring, as well as a primary amide functional group, makes it a valuable building block in organic synthesis. However, the presence of the amide linkage and the substituted aromatic ring also dictates its susceptibility to various degradation pathways, necessitating a thorough understanding of its stability profile.

The stability of a chemical compound is a critical parameter that influences its shelf-life, formulation development, and ultimately, the safety and efficacy of the final product.[3][4][5][6][7] This guide will explore the intrinsic stability of this compound and provide a framework for its appropriate handling and storage based on established scientific principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[8][9][10][11][12]

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by several environmental factors, including temperature, humidity, light, and pH. Understanding the potential degradation pathways is crucial for developing stable formulations and defining appropriate storage conditions.[3][6] The primary degradation pathway for benzamides is hydrolysis of the amide bond.[13][14][15]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for carboxylic acid derivatives like amides.[15] The amide bond in this compound can be cleaved under both acidic and basic conditions, although amides are generally more resistant to hydrolysis than esters.[15]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 5-bromo-2-methylbenzoic acid and ammonium ions.

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the carboxylate salt of 5-bromo-2-methylbenzoic acid and ammonia.

The following diagram illustrates the general mechanism of amide hydrolysis:

Sources

- 1. This compound | C8H8BrNO | CID 20616770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 854633-21-9|this compound|BLD Pharm [bldpharm.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. ijsdr.org [ijsdr.org]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. database.ich.org [database.ich.org]

- 11. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 12. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pharmacy180.com [pharmacy180.com]

Theoretical and computational studies of 5-Bromo-2-methylbenzamide

< An In-Depth Technical Guide to the Theoretical and Computational Analysis of 5-Bromo-2-methylbenzamide

Abstract

This technical guide provides a comprehensive theoretical and computational examination of this compound (C8H8BrNO), a molecule of interest in medicinal chemistry. Employing Density Functional Theory (DFT) as the core computational framework, this document elucidates the molecule's optimized geometric structure, vibrational frequencies, electronic properties, and potential biological interactions. We detail the causality behind the selection of computational methods, present self-validating protocols for reproducibility, and benchmark theoretical findings against available experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the analysis and design of novel therapeutic agents.

Introduction: The Rationale for Computational Scrutiny